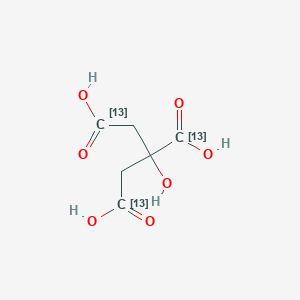

Val-Pro-Asp-Pro-Arg

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enterostatin is a pentapeptide derived from the proenzyme procolipase, which is found in the gastrointestinal tract. It is known for its role in reducing food intake, particularly fat intake, when administered either peripherally or centrally. In rats, the sequence of enterostatin is Val-Pro-Gly-Pro-Arg .

準備方法

Synthetic Routes and Reaction Conditions: Enterostatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of enterostatin may involve recombinant DNA technology, where the gene encoding procolipase is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed procolipase is then purified and subjected to enzymatic cleavage to release enterostatin .

化学反応の分析

Types of Reactions: Enterostatin primarily undergoes hydrolysis reactions, where it is cleaved from procolipase by trypsin in the small intestine. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions: The enzymatic cleavage of procolipase to release enterostatin involves the use of trypsin under physiological conditions (pH 7.4, 37°C). The reaction is highly specific and efficient, yielding enterostatin as the major product .

Major Products: The major product of the enzymatic cleavage of procolipase is enterostatin itself. No significant by-products are formed under normal physiological conditions .

科学的研究の応用

Enterostatin has been extensively studied for its role in regulating food intake and body weight. It has been shown to selectively reduce fat intake in various animal models, including rats, sheep, and baboons. This effect is mediated through both peripheral and central mechanisms, involving pathways such as cholecystokinin and melanocortin .

In addition to its role in appetite regulation, enterostatin has been investigated for its potential metabolic effects. It has been shown to inhibit insulin secretion, lower serum cholesterol levels, and stimulate thermogenesis through activation of sympathetic drive to brown adipose tissue .

作用機序

Enterostatin exerts its effects by binding to the β-subunit of F1-ATPase, a protein localized to the plasma membrane of target cells. This binding activates various intracellular pathways, leading to changes in ATP/ADP ratio, activation of cyclic adenosine monophosphate (cAMP), AMP-activated protein kinase (AMPK), and mitogen-activated protein kinase (MAPK). These pathways collectively contribute to the regulation of fat intake and energy expenditure .

類似化合物との比較

Galanin: A peptide that stimulates fat intake and has been shown to have effects opposite to those of enterostatin.

Agouti-related peptide (AgRP): Another peptide that promotes fat intake and is involved in energy homeostasis.

Uniqueness of Enterostatin: Enterostatin is unique in its ability to selectively reduce fat intake without affecting the intake of other macronutrients. Its mechanism of action, involving the β-subunit of F1-ATPase and specific intracellular pathways, distinguishes it from other peptides that regulate food intake .

特性

分子式 |

C25H42N8O8 |

|---|---|

分子量 |

582.6 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29)/t14-,15-,16-,17-,19-/m0/s1 |

InChIキー |

KONFXBWESLMOCK-WSRJKRBPSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

正規SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)

![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)

![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)